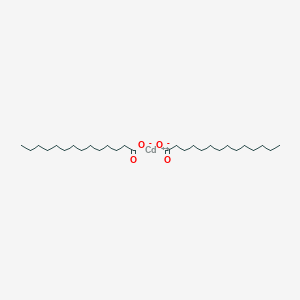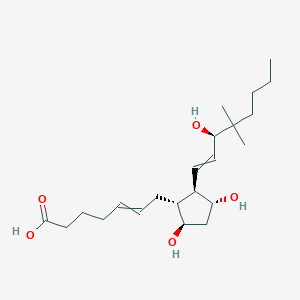
16,16-dimethyl-PGF2beta
Descripción general
Descripción
16,16-dimethyl-PGF2beta, also known as 9R,11R,15R-trihydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Molecular Structure Analysis
The molecular formula of 16,16-dimethyl-PGF2beta is C22H38O5 . It has a complex structure with several functional groups, including three hydroxyl groups and a carboxylic acid group . The molecule also contains several carbon-carbon double bonds .Physical And Chemical Properties Analysis
16,16-dimethyl-PGF2beta has a molecular weight of 382.5 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a relatively high logP value of 4.54, indicating that it is fairly hydrophobic .Aplicaciones Científicas De Investigación
Medical Research: Hypertension Studies
Industrial Uses: Biochemical Research
Industrially, 16,16-dimethyl-PGF2beta serves as a biochemical tool for studying the prostaglandin pathways . Its stability and resistance to metabolic breakdown make it an ideal candidate for in vitro experiments, where it can be used to understand the bioactivity and function of prostaglandins in various biological processes.
Biochemistry: Anti-Bronchospasm Activity
16,16-dimethyl-PGF2beta: is recognized for its anti-bronchospasm activity, making it a significant compound in biochemistry research related to respiratory conditions such as asthma . Its metabolically stable nature allows researchers to study its long-term effects on bronchial tissues and its potential therapeutic applications.
Pharmacology: Drug Development
In pharmacology, 16,16-dimethyl-PGF2beta is used to develop new drugs due to its agonistic action on prostaglandin receptors . It has been experimentally used to induce labor, prevent gastric ulcers, and as a therapeutic agent in various animal models. Its diverse receptor activity provides a broad platform for the development of targeted therapies.
Stem Cell Research: Hematopoietic Stem Cell Maintenance
This compound has been shown to increase hematopoietic stem and progenitor cell numbers in both zebrafish and mouse models . It mediates the effects of WNT signaling on stem cell self-renewal, which is crucial for maintaining stem cell populations and understanding the mechanisms of stem cell differentiation.
Mecanismo De Acción
Target of Action
16,16-Dimethyl prostaglandin F2beta (16,16-dimethyl-PGF2beta) is a synthetic analog of prostaglandin F2beta . It primarily targets prostanoid receptors , which are a group of G-protein coupled receptors . These receptors play a crucial role in mediating the physiological effects of prostaglandins and related compounds .
Mode of Action
16,16-dimethyl-PGF2beta interacts with its prostanoid receptors, triggering a cascade of intracellular events . The exact nature of these interactions and the resulting changes are complex and can vary depending on the specific receptor subtype and the cellular context .
Biochemical Pathways
The interaction of 16,16-dimethyl-PGF2beta with its receptors affects various biochemical pathways. These pathways are involved in a wide range of physiological processes, including inflammation, pain perception, and the regulation of blood pressure . The downstream effects of these pathways can have significant impacts on human health and disease .
Pharmacokinetics
It is known to be a metabolically stable analog of pgf2beta , suggesting that it may have improved bioavailability compared to the natural compound .
Result of Action
The molecular and cellular effects of 16,16-dimethyl-PGF2beta’s action are diverse and depend on the specific context. For example, it has been shown to prevent bronchospasm in asthmatics . Additionally, it has been found to mediate chromatin flexibility at hematopoietic stem and progenitor cell (HSPC)-specific enhancers through histone-variant H2A.Z acetylation .
Action Environment
The action, efficacy, and stability of 16,16-dimethyl-PGF2beta can be influenced by various environmental factors. These can include the presence of other signaling molecules, the specific cellular and tissue context, and potentially even factors such as diet and lifestyle . .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-OPVFONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,16-dimethyl-PGF2beta | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



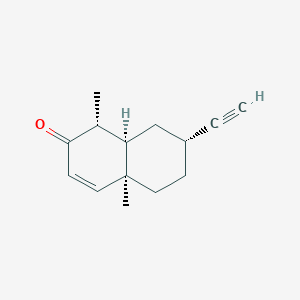
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
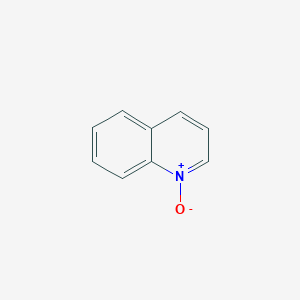
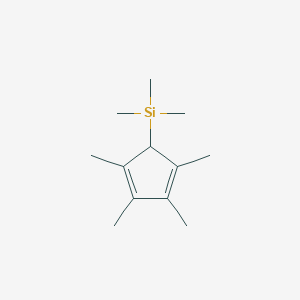
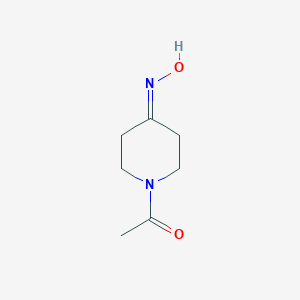
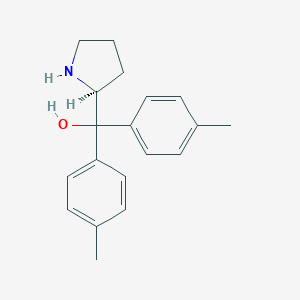
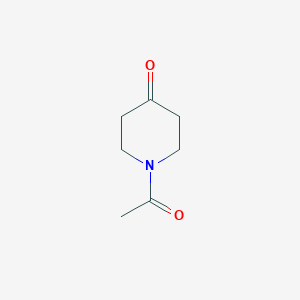
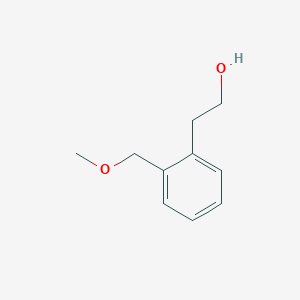
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)


